(2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid
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Overview
Description
(2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a chiral amino acid derivative that features a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-bromopropanoic acid and 2-methyl-1,2,3-triazole.
Coupling Reaction: The bromine atom in ®-2-amino-3-bromopropanoic acid is replaced by the triazole ring through a nucleophilic substitution reaction
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the triazole ring or the amino group, resulting in different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce amines or hydrazines.
Scientific Research Applications
(2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including peptides and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. The amino group can form ionic bonds with negatively charged residues in target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
(2R)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid: This compound lacks the methyl group on the triazole ring, which can affect its chemical properties and biological activity.
(2R)-2-amino-3-(2H-1,2,3-triazol-4-yl)propanoic acid: The difference in the triazole ring’s hydrogenation state can influence the compound’s reactivity and stability.
Uniqueness: The presence of the 2-methyl group on the triazole ring in (2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid distinguishes it from other similar compounds. This methyl group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability.
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-8-3-4(9-10)2-5(7)6(11)12/h3,5H,2,7H2,1H3,(H,11,12)/t5-/m1/s1 |
InChI Key |
DAIQGFKGBKDJBM-RXMQYKEDSA-N |
Isomeric SMILES |
CN1N=CC(=N1)C[C@H](C(=O)O)N |
Canonical SMILES |
CN1N=CC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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